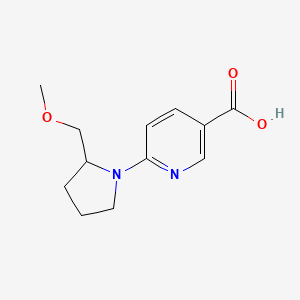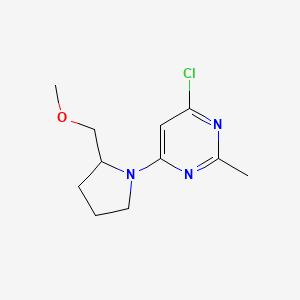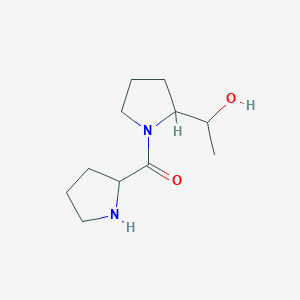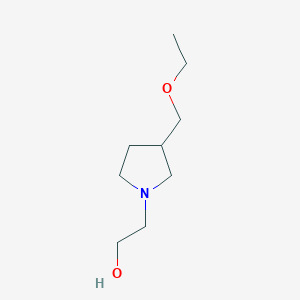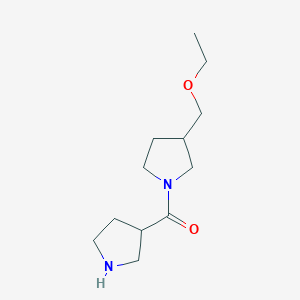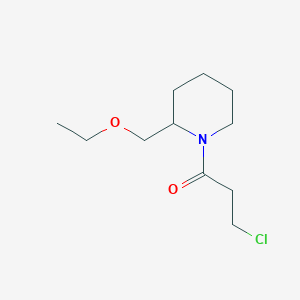
3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one” consists of 11 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Research by Pietra and Vitali (1972) discussed nucleophilic aromatic substitution reactions, which are crucial for modifying aromatic compounds in pharmaceuticals and agrochemicals. While not directly mentioning our compound of interest, this research outlines fundamental chemical reactions that could be applicable in synthesizing or modifying compounds with similar structures (Pietra & Vitali, 1972).
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of compounds like Bilastine, which shares a structural component (piperidine) with our compound, have been extensively studied. Such research provides insights into how modifications to the piperidine ring, akin to those in 3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one, can impact a compound's biological activity and potential therapeutic applications (Sharma et al., 2021).
Environmental Fate and Biodegradation
Understanding the environmental fate and biodegradation of chemical compounds is essential, especially for those used in industrial and pharmaceutical contexts. Research on the biodegradation of similar structured compounds can offer insights into how 3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one might behave in environmental settings and how it can be responsibly managed (Thornton et al., 2020).
Synthetic Methodologies
In the realm of synthetic chemistry, various methodologies have been developed for constructing piperidine-based compounds, which are valuable in medicinal chemistry for their pharmacological properties. Research into efficient synthesis routes, such as those reviewed by Mi (2015) for the compound vandetanib, can provide a foundation for synthesizing and studying compounds like 3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one and exploring their potential applications (Mi, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-chloro-1-[2-(ethoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-2-15-9-10-5-3-4-8-13(10)11(14)6-7-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMJIFDISUQKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




